1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-7(9)6-11-5-4-10-3-2-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBFDVVWWLGGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289574 | |
| Record name | 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61463-78-3 | |
| Record name | NSC61990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Polyether Alcohols and Diols
Polyether alcohols, also known as polyalkylene glycols (PAGs), are polymers characterized by ether linkages in their main chain and hydroxyl (-OH) groups at their terminals. The compound 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol fits within this classification. Specifically, it is a diol, meaning it contains two hydroxyl groups. silverfernchemical.com
Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene (B1197577) oxide, and the P-series, derived from propylene (B89431) oxide. wikipedia.orgglycol-ethers.eu this compound is structurally related to the P-series of glycol ethers due to its propan-2-ol backbone. These P-series glycol ethers are recognized for their excellent solvency for a wide array of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. glycol-ethers.eu
The properties of polyether diols are significantly influenced by their molecular weight and the nature of the repeating units. chemondis.com They are key components in the synthesis of polyurethanes, where they form the soft segments of the polymer, imparting flexibility and elasticity. nih.gov The presence of both ether and alcohol functional groups in this compound suggests it would exhibit good solvency for both polar and non-polar substances, a characteristic feature of many glycol ethers. silverfernchemical.com
Table 1: General Properties of P-Series Glycol Ethers
| Property | Description |
|---|---|
| Solvency | High solvency for a wide range of resins and other organic materials. glycol-ethers.eu |
| Toxicity | Generally considered to have lower toxicity compared to E-series glycol ethers. wikipedia.orgca.gov |
| Volatility | Varies with molecular weight, but many have low volatility. |
| Water Solubility | Generally soluble in water. wikipedia.org |
| Applications | Used in coatings, cleaners, inks, adhesives, and as chemical intermediates. glycol-ethers.eu |
This table presents generalized data for P-series glycol ethers as a class of compounds.
Historical Trajectories and Foundational Research
The commercial history of glycol ethers began in the 1920s with the introduction of "Cellosolve" (ethylene glycol monoethyl ether) by the Carbide & Carbon Chemicals Corporation in 1924. wikipedia.org This was followed by the introduction of other E-series glycol ethers like Butyl Cellosolve in 1928 and Methyl Cellosolve in 1929. wikipedia.org
A significant shift in the production and use of glycol ethers occurred due to toxicological studies. In the early 1990s, research indicated that certain E-series glycol ethers could have adverse reproductive effects. wikipedia.orgecetoc.org This led to a gradual phasing out of low molecular weight E-series glycol ethers and their replacement with P-series alternatives where feasible. researchgate.net Propylene (B89431) glycol-based ethers are generally considered to be of lower toxicity. ca.gov This historical context is crucial for understanding the development and commercial interest in compounds like 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol, which belongs to the less toxic P-series family.
Foundational research into polyether alcohols has largely been driven by their application in polyurethane production. The synthesis of these compounds typically involves the base-catalyzed reaction of an alkylene oxide (like propylene oxide) with an initiator molecule containing active hydrogen atoms, such as an alcohol or a glycol. For this compound, the synthesis would conceptually involve the reaction of propylene oxide with diethylene glycol.
Current Research Frontiers and Emerging Scholarly Interests
Current research involving propylene (B89431) glycol ethers is largely focused on their application as high-performance, environmentally friendly solvents. The increasing demand for low volatile organic compound (VOC) formulations in paints, coatings, and cleaning products is a significant driver for this research. silverfernchemical.commarketresearchfuture.com
A closely related and more complex propylene glycol ether, tripropylene (B76144) glycol methyl ether (TPM), offers insights into the potential research directions for compounds like 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol. TPM is valued for its excellent solvency, high boiling point, low volatility, and favorable safety profile. chemondis.com It is used extensively in:
Paints and Coatings: As a solvent and coalescing agent to improve film formation. neuchem.com
Printing Inks: To dissolve dyes and pigments and control drying times. neuchem.com
Cleaners and Degreasers: In formulations for floor cleaners and hard surface cleaners. jrhessco.com
Electronics: As a precision cleaning agent for sensitive components. neuchem.com
3D Printing: As a safer alternative to flammable solvents for cleaning resin from 3D-printed parts. jrhessco.com
The research interest in TPM and other P-series glycol ethers is driven by their ability to provide a balance of performance, safety, and environmental considerations. Scholarly interest in this compound would likely follow similar lines, focusing on its potential as a specialty solvent, a reactive intermediate in polymer synthesis, or as a component in formulations requiring specific solvency and viscosity characteristics.
Interdisciplinary Significance of 1 2 2 Hydroxyethoxy Ethoxy Propan 2 Ol in Chemical Sciences and Engineering
Established Synthetic Routes to this compound
The fundamental reaction for the formation of this compound involves the addition of diethylene glycol to propylene oxide. The nucleophilic attack of one of the hydroxyl groups of diethylene glycol on one of the carbon atoms of the propylene oxide ring leads to the opening of the epoxide ring and the formation of the desired product. Due to the asymmetry of propylene oxide, this reaction can result in two isomers: the primary alcohol, 2-[2-(2-hydroxypropoxy)ethoxy]ethanol, and the secondary alcohol, this compound, which is the focus of this article. The regioselectivity of the reaction is influenced by the reaction conditions, particularly the type of catalyst used.
Catalysts are widely employed in the synthesis of glycol ethers to enhance the reaction rate and control selectivity. Both homogeneous and heterogeneous catalysts can be utilized.
Base-Catalyzed Synthesis: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used. The reaction mechanism involves the formation of a diethylene glycolate (B3277807) anion, a more potent nucleophile, which then attacks the less sterically hindered carbon of the propylene oxide ring, leading predominantly to the formation of the secondary alcohol isomer, this compound. google.com
Acid-Catalyzed Synthesis: Acidic catalysts, such as sulfuric acid or ion-exchange resins, can also be used. In this case, the epoxide oxygen is protonated, which facilitates the nucleophilic attack by diethylene glycol. However, acid-catalyzed reactions are generally less selective and can lead to a mixture of primary and secondary alcohol isomers. google.com They can also promote the formation of byproducts through the polymerization of propylene oxide.
Modern Catalytic Systems: Recent research has focused on developing more environmentally friendly and efficient catalysts. Ionic liquids have been shown to be effective catalysts for the synthesis of propylene glycol ethers, offering advantages such as mild reaction conditions and potential for recyclability. researchgate.net Heterogeneous catalysts, including basic metal oxides and hydrotalcites, are also gaining attention due to their ease of separation from the reaction mixture and reduced waste generation. acs.org
| Catalyst Type | Typical Catalysts | Predominant Isomer | Advantages | Disadvantages |
|---|---|---|---|---|
| Base Catalysts | NaOH, KOH, Sodium Alcoholates | Secondary Alcohol (this compound) | High selectivity for the secondary alcohol, relatively low cost. | Requires neutralization and removal, potential for corrosion. researchgate.net |
| Acid Catalysts | Sulfuric Acid, Ion-Exchange Resins | Mixture of primary and secondary isomers | Can be effective for ring-opening. | Low selectivity, potential for byproduct formation (e.g., polymers). google.com |
| Ionic Liquids | e.g., Acetate-based ionic liquids | High selectivity for the desired product | Environmentally friendly, high catalytic efficiency, recyclable. researchgate.net | Higher cost compared to traditional catalysts. |
| Heterogeneous Catalysts | Mg-Al hydrotalcites, Basic metal oxides | Varies with catalyst | Easy to separate and reuse, reduced waste. acs.org | May have lower activity compared to homogeneous catalysts. |
The synthesis of this compound can also be performed without a catalyst, typically at elevated temperatures and pressures. acs.org In this process, a significant excess of diethylene glycol is used to favor the formation of the mono-alkoxylated product and minimize the formation of higher propylene glycol ethers (dipropylene and tripropylene (B76144) glycol ethers). acs.org The reaction is generally carried out in a continuous reactor. While this method avoids the need for catalyst addition and removal, it requires more energy-intensive conditions and extensive purification to separate the product from the large excess of unreacted diethylene glycol.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to reduce their environmental impact. For the production of this compound, this includes the use of sustainable feedstocks, the development of solvent-free or reduced-solvent processes, and the optimization of atom economy and process intensification.
The primary feedstocks for the synthesis of this compound are propylene oxide and diethylene glycol, which are traditionally derived from petrochemical sources. There is growing interest in producing these feedstocks from renewable resources.
Bio-based Propylene Oxide: Propylene oxide can be produced from renewable feedstocks such as glycerol (B35011), a byproduct of biodiesel production. umsystem.edu Glycerol can be converted to propylene glycol, which can then be dehydrated to produce propylene oxide. umsystem.edu Another green route is the epoxidation of propylene using hydrogen peroxide, which is considered a more environmentally friendly oxidizing agent. acs.org
Bio-based Diethylene Glycol: While less common, research is ongoing into the production of ethylene glycol and its derivatives from renewable resources like biomass. Ethylene glycol can be synthesized from glycerol. rsc.org
The use of these bio-based feedstocks can significantly reduce the carbon footprint associated with the production of this compound. chemicalmarket.net
In the synthesis of this compound, diethylene glycol often serves as both a reactant and a solvent, especially when used in excess. This approach minimizes the need for an additional solvent, which aligns with the principles of green chemistry. Furthermore, the development of highly active catalysts, such as certain ionic liquids, can allow the reaction to proceed under milder conditions and with a lower excess of diethylene glycol, further reducing the environmental impact. researchgate.net
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The synthesis of this compound from propylene oxide and diethylene glycol is an addition reaction, which is inherently atom-economical. rsc.org In the ideal reaction, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. scranton.edu
| Reactant | Molecular Formula | Molecular Weight (g/mol) | Atoms Incorporated into Product |
|---|---|---|---|
| Propylene Oxide | C₃H₆O | 58.08 | All |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | All |
| Total Reactants | 164.20 | ||
| Product: this compound | C₇H₁₆O₄ | 164.20 | |
| Theoretical Atom Economy = (Mass of desired product / Total mass of reactants) x 100% = 100% |
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can be achieved through the use of microreactors or catalytic distillation columns. google.com These technologies can improve heat and mass transfer, leading to higher yields and selectivity in shorter reaction times.
Reaction Mechanism Elucidation in this compound Synthesis
The mechanism of the synthesis is contingent on the catalytic conditions employed.
Anionic Ring-Opening Mechanism (Base-Catalyzed)
In the presence of a basic catalyst, such as potassium hydroxide, the diethylene glycol is deprotonated to form a more potent nucleophile, a diethylene glycolate anion. This anion then attacks one of the carbon atoms of the propylene oxide ring in a classic Sₙ2 reaction. Due to steric hindrance from the methyl group on the propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom. acs.orgumsystem.edu This regioselective attack leads to the opening of the C-O bond at that site, resulting predominantly in the formation of the secondary alcohol isomer, this compound. umsystem.edu
A significant challenge in the anionic polymerization of propylene oxide is a chain-transfer side reaction. acs.org This occurs when the highly basic propagating alkoxide abstracts a proton from the methyl group of a monomer molecule, creating an allyl alkoxide and a polymer chain with an unsaturated end group. acs.orgumons.ac.be This side reaction can limit the achievable molecular weight in high-polymer synthesis but is a key consideration in controlling the formation of the desired mono-adduct.
Cationic Ring-Opening Mechanism (Acid-Catalyzed)
Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the propylene oxide ring, which activates the epoxide for nucleophilic attack. The diethylene glycol, acting as the nucleophile, can then attack either the more substituted or the less substituted carbon atom of the epoxide. The ring-opening at the more substituted carbon has some Sₙ1 character, while attack at the less substituted carbon is an Sₙ2 process. Consequently, cationic polymerization typically yields a mixture of the primary alcohol (2-[2-(2-hydroxyethoxy)ethoxy]propan-1-ol) and the secondary alcohol (this compound) isomers, making it less ideal for producing the specific target compound with high purity. umsystem.edumdpi.com
Purity Enhancement and Separation Techniques for Research-Grade this compound
Achieving research-grade purity for this compound requires a multi-step purification process to remove unreacted starting materials, catalysts, byproducts, and isomeric impurities.
Fractional Distillation
Fractional distillation is the primary technique used for the purification of glycol ethers. who.int This method separates compounds based on differences in their boiling points. In the synthesis of the target compound, distillation is used to remove excess diethylene glycol and any lower-boiling byproducts. Given that the reaction can also produce higher-order propylene glycol ethers (e.g., dipropylene glycol derivatives), a carefully controlled fractional distillation is essential to isolate the desired mono-propylene glycol adduct. google.comgoogle.com Multi-stage distillation columns are often employed to achieve high separation efficiency. researchgate.net
Chromatographic Methods
For achieving the highest purity and for analytical verification, chromatographic techniques are indispensable.
Gas Chromatography (GC): Capillary GC is a highly effective method for both the analysis and separation of glycol ethers and their isomers. chromforum.org The use of high-polarity columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase, allows for the direct analysis of these polar compounds without the need for derivatization. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for identifying isomeric byproducts and other impurities by providing both retention time data and mass spectra for structural elucidation. gcms.czrestek.com
Adsorbent Treatment
To remove specific types of trace impurities that may persist after distillation, treatment with adsorbents is often employed.
Activated Carbon: This is used to effectively remove carbonyl impurities (such as aldehydes and ketones), which can form as byproducts during synthesis and contribute to undesirable UV absorbance in the final product. google.comgoogleapis.com The process involves contacting the liquid glycol ether with the activated carbon, followed by filtration. googleapis.com
Molecular Sieves: To remove residual water, which can be present due to the hygroscopic nature of glycol ethers, molecular sieves are utilized. google.com
Table 2: Purification Techniques for this compound
| Technique | Purpose | Key Parameters/Agents |
|---|---|---|
| Fractional Distillation | Bulk separation of reactants, product, and byproducts. who.int | Column efficiency, reflux ratio, vacuum control. |
| Gas Chromatography (GC) | High-purity separation and analysis of isomers. chromforum.org | High-polarity stationary phase (e.g., PEG). mdpi.com |
| Activated Carbon Adsorption | Removal of carbonyl impurities. googleapis.com | Temperature (20°C-40°C), contact time. google.comgoogleapis.com |
| Molecular Sieve Treatment | Removal of water. google.com | Sieve type (e.g., 4A), nitrogen atmosphere. google.com |
Fundamental Reaction Pathways Involving the Hydroxyl and Ether Moieties of this compound
The hydroxyl and ether groups of this compound are susceptible to several fundamental reaction pathways, including esterification, etherification, oxidation, reduction, and polymerization. The presence of both a primary and a secondary alcohol allows for selective reactions under controlled conditions.
Esterification of this compound involves the reaction of its hydroxyl groups with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. crunchchemistry.co.uk This reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, water is often removed as it is formed. libretexts.org
The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary hydroxyl group, allowing for selective monoesterification under mild conditions. organic-chemistry.org Diester formation can be achieved under more forcing conditions or by using a larger excess of the acylating agent.
Commonly used acid catalysts for the esterification of diols and polyols include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. acs.orgnitrkl.ac.in The choice of catalyst can influence the selectivity and reaction rate. For instance, solid acid catalysts like zeolites and supported heteropoly acids are also effective and offer the advantage of easier separation from the reaction mixture. mdpi.comresearchgate.net
Table 1: Examples of Catalysts Used in the Esterification of Diols and Polyols
| Catalyst Type | Specific Examples | Typical Reaction Conditions | Reference |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Elevated temperatures with water removal | mdpi.com |
| Heterogeneous Acid | Amberlyst 36, Zeolites, Supported Heteropoly Acids | 333-363 K | acs.orgresearchgate.net |
| Lewis Acid | Tin(II) chloride (SnCl₂), Zinc chloride (ZnCl₂) | Varies depending on substrate | mdpi.com |
The hydroxyl groups of this compound can undergo etherification to form new ether linkages. A widely used method for this transformation is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.comchemistrytalk.org
Similar to esterification, the primary hydroxyl group is more readily deprotonated and reacts faster than the secondary hydroxyl group, allowing for regioselective etherification. The choice of base and reaction conditions can be tuned to favor either mono- or diether formation.
Acid-catalyzed dehydration of diols can also lead to the formation of cyclic ethers, though this is more common for diols with specific chain lengths that favor intramolecular cyclization. wikipedia.org For this compound, intermolecular etherification to form polyethers is more likely under acidic conditions. researchgate.net
The primary and secondary hydroxyl groups of this compound can be oxidized to yield different products depending on the oxidizing agent and reaction conditions. libretexts.org
Oxidation of the primary alcohol: Under mild oxidation conditions, using reagents like pyridinium (B92312) chlorochromate (PCC), the primary alcohol can be selectively oxidized to an aldehyde. chemistryviews.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will further oxidize the aldehyde to a carboxylic acid. libretexts.org
Oxidation of the secondary alcohol: The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents, including chromic acid, PCC, and Swern oxidation conditions. chemistryviews.orgjocpr.com
The ether linkages are generally stable to most oxidizing conditions. However, under very harsh conditions, cleavage of the ether bond can occur.
Reduction of the hydroxyl groups is not a common transformation. The ether linkages are also very stable towards reduction and are not cleaved by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). However, catalytic reduction of polyesters to polyethers is a known transformation. d-nb.info
As a diol, this compound can participate in polymerization reactions in two primary ways:
As a comonomer in polycondensation reactions: It can react with dicarboxylic acids or their derivatives to form polyesters. libretexts.orgnih.gov It can also react with diisocyanates to form polyurethanes. mdpi.com The presence of both a primary and a secondary hydroxyl group can lead to polymers with specific microstructures.
As an initiator in ring-opening polymerization: The hydroxyl groups can act as nucleophiles to initiate the ring-opening polymerization of cyclic ethers like ethylene oxide or propylene oxide. This results in the formation of polyether chains grafted onto the original diol molecule. acs.orgstackexchange.com The polymerization is typically catalyzed by a base, such as potassium hydroxide. stackexchange.com Double metal cyanide (DMC) catalysts are also highly effective for the ring-opening polymerization of epoxides, leading to polyether polyols with controlled molecular weights and low unsaturation. mdpi.com
Stereochemical Considerations in this compound Transformations
The this compound molecule contains a chiral center at the carbon atom bearing the secondary hydroxyl group. This means that the compound can exist as two enantiomers, (R)- and (S)-1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol.
When this chiral diol is used in chemical transformations, the stereochemistry of this center can have a significant impact on the reaction pathway and the properties of the resulting products. For example, in polymerization reactions, the use of a single enantiomer of the diol as an initiator can lead to the formation of stereoregular polymers. acs.orgresearchgate.net The stereochemistry of the initiator can influence the stereochemistry of the monomer addition during the polymerization of prochiral monomers like propylene oxide.
The reactivity of the secondary hydroxyl group can also be influenced by its stereochemical environment. Enzymes, which are chiral catalysts, can often differentiate between the two enantiomers, leading to highly stereoselective reactions.
Catalysis in the Conversion of this compound and Its Derivatives
Catalysis plays a crucial role in the efficient and selective conversion of this compound. The choice of catalyst depends on the desired transformation.
Esterification: As mentioned, both Brønsted and Lewis acids are effective catalysts. mdpi.commdpi.com Homogeneous catalysts like sulfuric acid are common, but heterogeneous catalysts such as ion-exchange resins and zeolites are gaining favor due to their ease of separation and reusability. acs.orgresearchgate.netresearchgate.net
Etherification: The Williamson ether synthesis is typically base-catalyzed, with strong bases like sodium hydride being used to generate the alkoxide nucleophile. masterorganicchemistry.com Acid-catalyzed etherification can also be employed, particularly for the synthesis of polyethers. researchgate.netgoogle.com
Polymerization: The ring-opening polymerization of epoxides initiated by this compound is often catalyzed by bases like potassium hydroxide or more sophisticated catalysts like double metal cyanide (DMC) complexes. stackexchange.commdpi.com Polycondensation reactions to form polyesters or polyurethanes can be catalyzed by a variety of acids, bases, or organometallic compounds.
Table 2: Summary of Catalysts for Key Transformations
| Reaction Type | Catalyst Class | Specific Examples |
| Esterification | Acid Catalysts | H₂SO₄, Amberlyst resins, Zeolites |
| Etherification | Base Catalysts (Williamson) | NaH, KOtBu |
| Acid Catalysts | H₂SO₄, Solid acid catalysts | |
| Polymerization (ROP) | Base Catalysts, Coordination Catalysts | KOH, Double Metal Cyanide (DMC) complexes |
| Polymerization (Polycondensation) | Acid, Base, or Organometallic Catalysts | p-TsOH, Sn(Oct)₂, DABCO |
Kinetic and Thermodynamic Studies of this compound Reactions
The reactivity of the two hydroxyl groups in this compound is expected to differ. The primary hydroxyl group at the end of the ethoxy chain is generally more accessible and more reactive than the secondary hydroxyl group on the propanol (B110389) moiety, primarily due to reduced steric hindrance. wikipedia.org
Ethoxylation and Propoxylation Reactions: The formation of glycol ethers often involves the reaction of an alcohol with an epoxide, such as ethylene oxide or propylene oxide. These reactions are typically base-catalyzed, often using potassium hydroxide (KOH). wikipedia.org The reaction proceeds via a nucleophilic attack of the alkoxide on the epoxide ring. The kinetics of such reactions are influenced by temperature, pressure, and catalyst concentration. core.ac.uk The process is highly exothermic, with a significant release of energy (e.g., ΔH = -92 kJ/mol for ethylene oxide reaction) that requires careful temperature control to prevent runaway reactions. wikipedia.org
For secondary alcohols, the rate of ethoxylation is generally slower than for primary alcohols. wikipedia.org The propoxylation of a primary alcohol is also typically slower than its corresponding ethoxylation and results in a secondary hydroxyl group, which is less reactive. researchgate.net
Thermodynamic Considerations: The thermodynamics of etherification reactions, such as those that could form this compound, have been studied for similar systems like the etherification of glycerol. These studies help in understanding the equilibrium and feasibility of such reactions.
A generalized summary of kinetic parameters for the ethoxylation of alcohols, which can serve as an estimate for the behavior of this compound, is presented in the table below.
| Reaction Type | Catalyst | Temperature (°C) | Pressure (bar) | General Kinetic Observations |
| Alcohol Ethoxylation | KOH | 180 | 1-2 | Primary alcohols react 10-30x faster than secondary alcohols. wikipedia.org |
| Alcohol Propoxylation | KOH | 120-130 | Variable | Slower than ethoxylation; yields less reactive secondary hydroxyls. researchgate.net |
Synthesis and Characterization of Novel Derivatives of this compound
While specific novel derivatives of this compound are not documented, its structure lends itself to a variety of derivatization strategies commonly employed for oligo(ethylene glycol) (OEG) compounds. These derivatives are valuable as linkers and spacers in bioconjugation and drug delivery. nih.govbroadpharm.comrsc.org
Functional Group Interconversions of this compound
The hydroxyl groups of this compound are the primary sites for functional group interconversions. Standard organic synthesis methodologies can be applied to convert these hydroxyls into a range of other functional groups, thereby creating versatile building blocks for more complex molecules.
Common Functional Group Interconversions for Alcohols:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent and reaction conditions determines the product.
Conversion to Halides: The hydroxyl groups can be converted to good leaving groups like halides (Cl, Br, I) using reagents such as thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine (B44618) and a halogen source.
Conversion to Tosylates or Mesylates: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base converts the hydroxyl groups into excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst yields esters.
Amination: The hydroxyl groups can be converted to amines, often via their corresponding tosylates or halides, followed by reaction with ammonia (B1221849) or an amine.
The table below summarizes some common derivatization reactions applicable to the hydroxyl groups of this compound, based on general alcohol chemistry.
| Reagent(s) | Functional Group Transformation | Product Functional Group |
| PCC, DMP | Oxidation of primary alcohol | Aldehyde |
| Jones Reagent (CrO₃/H₂SO₄) | Oxidation of primary alcohol | Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄) | Oxidation of secondary alcohol | Ketone |
| SOCl₂, PBr₃ | Conversion of alcohol | Alkyl Halide |
| TsCl, MsCl / Pyridine | Conversion of alcohol | Tosylate, Mesylate |
| R-COOH / Acid catalyst | Esterification | Ester |
| 1. TsCl/Pyridine; 2. NaN₃ | Conversion to azide | Azide |
| 1. TsCl/Pyridine; 2. NaCN | Conversion to nitrile | Nitrile |
Linker Chemistry Applications Utilizing this compound as a Scaffold
Short-chain PEG derivatives, structurally similar to this compound, are extensively used as linkers in bioconjugation and drug delivery. purepeg.compurepeg.comprecisepeg.com These linkers serve to connect a biologically active molecule (e.g., a drug) to a targeting moiety (e.g., an antibody) or to a surface. huatengsci.com The properties of the PEG linker, such as its length and flexibility, can significantly impact the solubility, stability, and pharmacokinetic properties of the resulting conjugate. biochempeg.com
Heterobifunctional Linkers: A key strategy in linker chemistry is the creation of heterobifunctional molecules, which possess two different reactive groups at their termini. This allows for the sequential and specific conjugation of two different molecules. rsc.org Starting from this compound, one could selectively protect one hydroxyl group while modifying the other, and then deprotect and modify the first, to create a heterobifunctional linker.
For example, the primary hydroxyl could be converted to an azide, a group commonly used in "click chemistry," while the secondary hydroxyl is converted to a group reactive towards amines, such as an N-hydroxysuccinimide (NHS) ester. This would create a versatile linker for attaching to molecules containing alkynes and amines, respectively. nih.gov
Applications in Antibody-Drug Conjugates (ADCs): PEG linkers are increasingly used in the design of ADCs. They can improve the solubility of the ADC, reduce aggregation, and influence the drug-to-antibody ratio (DAR). huatengsci.com The hydrophilic nature of the PEG chain can help to balance the hydrophobicity of the cytotoxic drug. biochempeg.com
The table below outlines potential functional groups that could be introduced onto the this compound scaffold for applications in linker chemistry.
| Functional Group | Reactive Towards | Common Application |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines | Protein/peptide conjugation broadpharm.com |
| Maleimide | Thiols (e.g., from cysteine residues) | Protein/peptide conjugation broadpharm.com |
| Azide | Alkynes | Click chemistry, bioconjugation nih.gov |
| Alkyne | Azides | Click chemistry, bioconjugation nih.gov |
| Aldehyde/Ketone | Hydrazides, Aminooxy groups | Bio-orthogonal ligation |
| Carboxylate | Amines (after activation) | Bioconjugation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In ¹H NMR spectroscopy, the protons of the two hydroxyl groups (one primary, one secondary) typically exhibit broad singlet peaks whose chemical shifts can vary depending on concentration, solvent, and temperature. libretexts.org The "D₂O shake" technique, where a few drops of deuterium (B1214612) oxide are added to the sample, can be used to confirm these -OH peaks, as the labile protons will exchange with deuterium, causing their signals to disappear from the spectrum. libretexts.orgdocbrown.info Protons on carbons adjacent to oxygen atoms are deshielded and thus appear downfield, generally in the 3.4-4.5 ppm range. libretexts.org
¹³C NMR spectroscopy provides information on the carbon skeleton. Carbons bonded to electron-withdrawing oxygen atoms, such as those in the alcohol and ether functional groups, are characteristically shifted downfield, typically appearing in the 50-80 ppm region. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on the analysis of similar functional groups and compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.15 | Doublet | 3H | -CH₃ |
| ~3.40-3.70 | Multiplet | 10H | -O-CH₂-CH₂-O-CH₂-CH(OH)- and -O-CH₂-CH₂-OH |
| ~3.95 | Multiplet | 1H | -CH(OH)- |
| Variable | Broad Singlet | 2H | Primary and Secondary -OH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on the analysis of similar functional groups and compounds.
| Chemical Shift (δ, ppm) | Assignment |
| ~18 | -CH₃ |
| ~61 | -CH₂-OH |
| ~67 | -CH(OH)- |
| ~70-75 | Ether -CH₂- groups |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The compound has a molecular formula of C₇H₁₆O₄ and an average molecular mass of 164.201 Da. nih.govchemspider.com
Upon ionization, typically through electron ionization (EI), the molecular ion ([M]⁺) is formed. However, for alcohols, the molecular ion peak is often weak or absent due to its instability. docbrown.info The molecule then undergoes characteristic fragmentation. Key fragmentation pathways for this compound include:
Alpha-cleavage: This is a common fragmentation for alcohols. libretexts.org Cleavage adjacent to the secondary alcohol can result in the loss of a methyl radical to form a fragment at m/z 149, or more favorably, the formation of the [CH₃CH=OH]⁺ ion at m/z 45, which is often a base peak for secondary alcohols like propan-2-ol. docbrown.info
Ether cleavage: The C-O bonds of the ether linkages can cleave, leading to a series of oxonium ions. Characteristic fragments corresponding to the repeating hydroxyethoxy units, such as m/z 45 ([C₂H₅O]⁺) and m/z 89 ([C₄H₉O₂]⁺), are expected.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a typical fragmentation pathway for alcohols. libretexts.org
Table 3: Expected Mass Spectrometry Fragments for this compound Predicted m/z values based on common fragmentation patterns of alcohols and ethers.
| m/z | Possible Fragment Structure/Identity |
| 164 | [C₇H₁₆O₄]⁺ (Molecular Ion) |
| 149 | [M - CH₃]⁺ |
| 146 | [M - H₂O]⁺ |
| 89 | [HO-CH₂-CH₂-O-CH₂-CH₂]⁺ |
| 45 | [CH₃-CH=OH]⁺ or [CH₂-CH₂-OH]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the hydroxyl and ether groups. A very prominent, broad absorption band is expected in the range of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. docbrown.info The C-H stretching vibrations of the alkyl portions of the molecule will appear as sharp peaks around 3000-2850 cm⁻¹. docbrown.info A strong, characteristic absorption band for C-O stretching of both the alcohol and ether groups is expected in the 1200-1000 cm⁻¹ region. docbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks unique to the molecule's entire structure. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically a weak band in Raman spectra, the C-H and C-C skeletal vibrations are usually strong. This technique is particularly useful for analyzing the carbon backbone of the molecule. Operando Raman spectroscopy has been used to study reactions of related compounds like 2-propanol, demonstrating its utility in monitoring molecular changes. researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound Characteristic wavenumber ranges for the primary functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 3000-2850 (sharp) | C-H stretch | Alkyl |
| 1200-1000 (strong) | C-O stretch | Alcohol, Ether |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis of this compound
Chromatographic methods are essential for separating this compound from impurities and for performing quantitative analysis.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, a polar capillary column (e.g., a wax-type column) would be appropriate to achieve good peak shape and resolution. GC can effectively separate the main component from lower-boiling impurities or related substances. sigmaaldrich.com
When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the confirmation of the identity of the target compound and the tentative identification of unknown impurities. researchgate.net
Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including polar molecules like this compound. Reversed-phase HPLC, using a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient, is a common approach. lab-suppliers.com Since the molecule lacks a significant UV chromophore, detection can be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
The coupling of LC with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity. LC-MS is particularly valuable for identifying and quantifying non-volatile impurities and degradation products that are not amenable to GC analysis. Related compounds like 2-propanol are commonly used as components of the mobile phase in LC-MS applications. thermofisher.kr
Theoretical and Computational Studies of 1 2 2 Hydroxyethoxy Ethoxy Propan 2 Ol
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. nih.govdovepress.com For a flexible molecule such as this compound, MD simulations could reveal the preferred three-dimensional structures it adopts in different solvents and temperatures. nih.govmostwiedzy.pl These simulations could also provide detailed information about the hydrogen bonding networks formed between the hydroxyl groups of the molecule and with surrounding solvent molecules. nih.govmdpi.com Such information is crucial for understanding its physical properties like viscosity and solubility. While the principles of MD are broadly applied, specific simulation data, including radial distribution functions or root-mean-square deviation (RMSD) analyses for this compound, are not extensively published.
Density Functional Theory (DFT) Applications in Understanding Reaction Mechanisms Involving this compound
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. researchgate.netdntb.gov.ua For reactions involving this compound, such as its oxidation or etherification, DFT calculations could provide a step-by-step understanding of the bond-breaking and bond-forming processes. detchem.com This knowledge is essential for optimizing reaction conditions and designing new synthetic routes. escholarship.org However, the scientific literature lacks specific DFT studies on reaction mechanisms where this compound is a key reactant.
Computational Prediction of Spectroscopic Signatures of this compound
Computational spectroscopy, which involves calculating spectral properties, has become an indispensable tool for interpreting experimental data. researchgate.netaip.org Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic signatures can aid in the identification and characterization of molecules. unibo.it For this compound, computational methods could predict its characteristic vibrational frequencies and chemical shifts. nsf.gov A comparison of these predicted spectra with experimental data would provide a powerful means of structural verification. At present, detailed computational spectroscopic studies specifically for this compound are not widely available.
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound (excluding direct physical property enumeration)
Cheminformatics and QSPR modeling are used to develop predictive models for various chemical and physical properties based on molecular structure. nih.gov These approaches can be valuable for screening large numbers of molecules and prioritizing experimental work. chemrxiv.org In the context of this compound, QSPR models could be developed to predict properties such as its boiling point, viscosity, or solvent capabilities based on a set of calculated molecular descriptors. While the methodologies for QSPR are well-developed, specific models and their application to this compound are not prominently featured in the available literature.
Applications of 1 2 2 Hydroxyethoxy Ethoxy Propan 2 Ol in Materials Science and Industrial Processes
Role of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol as a Precursor in Polymer and Oligomer Synthesis
The presence of two hydroxyl groups in this compound allows it to function as a diol, a fundamental building block in the synthesis of various polymers and oligomers through condensation and addition polymerization reactions.
In polyurethane (PU) chemistry, the synthesis fundamentally involves the reaction of a polyol with a di- or poly-isocyanate. l-i.co.uk The hydroxyl groups of the polyol react with the isocyanate groups to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone. l-i.co.uk Given its diol nature, this compound can theoretically be employed as a chain extender or as part of the polyol component in polyurethane formulations.
As a chain extender, it would react with isocyanate prepolymers to build the final polymer chain, influencing the properties of the resulting polyurethane. The ether linkages within its backbone would be expected to impart flexibility and a degree of hydrophilicity to the polymer. In more complex formulations, it could be used in conjunction with other polyols to tailor the final properties of the polyurethane material, which can range from flexible foams to rigid plastics, coatings, and adhesives. wikipedia.org
A related compound, tripropylene (B76144) glycol methyl ether (TPM), is noted for its use in polyurethane dispersions, highlighting the utility of such glycol ethers in this field. google.com
Polyesters are synthesized through the polycondensation reaction between a dicarboxylic acid (or its derivative) and a diol. This compound can serve as the diol component in such reactions. The resulting polyester (B1180765) would incorporate the flexible ether segments from the glycol ether, which could enhance properties such as impact resistance and low-temperature flexibility in the final resin. The selection of the dicarboxylic acid would further dictate the final properties of the polyester.
In the realm of polyethers, this compound can act as an initiator for the polymerization of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. The hydroxyl groups provide the active sites for the ring-opening polymerization to commence, leading to the formation of higher molecular weight polyether polyols. These resulting polyols are key raw materials for a wide range of applications, including the production of polyurethanes.
While specific co-polymerization studies involving this compound are not readily found in the literature, its bifunctional nature makes it a suitable candidate for co-polymerization with a variety of monomers. For instance, it could be incorporated into block copolymers, where different polymer chains are linked together. harth-research-group.orgrsc.orggoogle.comrsc.org The synthesis of such copolymers could involve techniques where the hydroxyl groups are used to initiate the growth of a second polymer block. The resulting block copolymers could exhibit unique properties arising from the combination of the different polymer segments.
Functional Contributions of this compound in Novel Coatings and Resins
In the coatings and resins industry, the properties of the final product are heavily dependent on the chemical structure of the constituent polymers. The incorporation of this compound into a resin formulation, such as an alkyd, polyester, or polyurethane, would be expected to contribute to several key performance characteristics.
The ether linkages are known to enhance flexibility and improve flow and leveling during application. britishchemicalproducts.co.uk Furthermore, the hydroxyl groups can serve as reactive sites for cross-linking with other resin components, such as melamine-formaldehyde or urea-formaldehyde resins in baking enamels, leading to the formation of a durable, three-dimensional network.
The hydrophilic nature of the ether and hydroxyl groups may also improve the adhesion of the coating to polar substrates. A related compound, 1-Ethoxy-2-propanol, is noted for its use as a solvent in a wide variety of resins, including epoxies, acrylics, alkyds, polyesters, nitrocellulose, and polyurethanes, where it helps to regulate flow and leveling. wilmarsugar-anz.comadd-tek.comfishersci.casigmaaldrich.com Similarly, tripropylene glycol methyl ether (TPM) is used as a tailing solvent in high-solids, solvent-based coatings. silverfernchemical.comulprospector.com
Table 1: Potential Functional Contributions in Coatings and Resins
| Property | Expected Contribution from this compound |
|---|---|
| Flexibility | The ether linkages in the backbone can increase the flexibility of the cured film, improving impact resistance and durability. |
| Adhesion | The polar hydroxyl and ether groups can enhance adhesion to various substrates through hydrogen bonding and other polar interactions. |
| Solubility and Compatibility | The amphiphilic nature of the molecule may improve the solubility of the resin in a range of solvents and enhance compatibility with other formulation components. |
| Cross-linking | The hydroxyl groups provide reactive sites for cross-linking with other resins, leading to improved chemical resistance and mechanical properties. |
| Flow and Leveling | As a reactive diluent or part of the resin backbone, it can reduce viscosity and improve the flow and leveling of the coating during application. |
Investigations into this compound as a Solvent in Chemical Transformations
Glycol ethers are widely recognized for their excellent solvency characteristics, owing to their ability to dissolve a broad range of substances. britishchemicalproducts.co.uk this compound, with its combination of ether and alcohol functionalities, is expected to be a versatile solvent for various chemical transformations.
Compounds with similar structures, such as tripropylene glycol methyl ether (TPM), are described as hydrophilic, low-odor, and high-boiling point solvents with excellent active solvency and coupling power. silverfernchemical.comulprospector.comunivarsolutions.co.uk These properties make them suitable for applications where high polymer solvency and extended system residence time are necessary. silverfernchemical.comulprospector.com TPM is also noted for its use in cleaning formulations and as a solvent for inks. britishchemicalproducts.co.ukjrhessco.com
The solvent-solute interactions of this compound would be governed by its molecular structure. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing for strong interactions with other polar molecules. The ether linkages, with their lone pairs of electrons on the oxygen atoms, can act as hydrogen bond acceptors.
Table 2: Potential Solvent-Solute Interactions
| Type of Interaction | Description |
|---|---|
| Hydrogen Bonding | The hydroxyl groups can donate and accept hydrogen bonds, leading to strong interactions with protic and other polar solutes. The ether oxygens can also act as hydrogen bond acceptors. |
| Dipole-Dipole Interactions | The polar C-O bonds in the ether and alcohol groups create a molecular dipole, allowing for electrostatic interactions with other polar molecules. |
| London Dispersion Forces | The non-polar alkyl portions of the molecule contribute to van der Waals forces, enabling the dissolution of non-polar solutes. |
Based on a comprehensive search for scientific literature and industrial data, there is currently insufficient detailed, publicly available information to generate a thorough and scientifically accurate article on "this compound" specifically focusing on the advanced applications outlined in your request.
The topics of:
Development of Advanced Materials Incorporating this compound
are highly specialized areas of research. While the broader class of glycol ethers, to which this compound belongs, is known for its use as solvents and in formulations, specific research findings, data tables, and detailed discussions pertaining solely to this compound (CAS 56599-52-9) in these contexts are not present in the available literature.
To adhere to the strict requirements of your request—focusing solely on this specific compound and ensuring scientific accuracy—it is not possible to provide the detailed content and data tables as instructed. Constructing an article on these advanced topics without verifiable, compound-specific data would lead to speculation and scientific inaccuracy, directly contradicting the core instructions.
Therefore, the requested article cannot be generated at this time due to the lack of specific research data for "this compound" in the specified application areas.
Environmental Fate, Degradation Pathways, and Ecotoxicological Research of 1 2 2 Hydroxyethoxy Ethoxy Propan 2 Ol
Biodegradation Studies of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol in Aquatic and Terrestrial Environments
Propylene (B89431) glycol ethers are generally recognized for their susceptibility to biodegradation, a key factor in their environmental persistence. researchgate.net Studies on analogous compounds suggest that this compound is likely to be biodegradable in both aquatic and terrestrial ecosystems.
Microbial Degradation Mechanisms and Metabolite Identification
The microbial degradation of glycol ethers typically proceeds through oxidative pathways. gcms.cz Microorganisms, such as bacteria, utilize these compounds as a carbon source. Research on various glycol ethers has identified that bacteria from genera like Pseudomonas and Corynebacterium are capable of assimilating and degrading these substances. scbt.com The initial step in the aerobic metabolism of polyethers like propylene glycols involves the oxidation of the terminal alcohol groups. gov.bc.ca This is followed by the cleavage of the ether bond. gov.bc.ca
For propylene glycol ethers, one of the primary metabolites is propylene glycol itself, which is of low toxicity and is readily metabolized further in the environment. europa.eu The degradation of tripropylene (B76144) glycol, a closely related compound, under aerobic conditions has been shown to produce metabolites with terminal aldehyde or ketone groups. europa.eucarlroth.com It is plausible that the biodegradation of this compound would follow a similar pathway, leading to the formation of corresponding aldehydes and carboxylic acids before eventual mineralization to carbon dioxide and water.
Biotransformation Pathways and Rates
The rate of biotransformation of propylene glycol ethers can be influenced by factors such as molecular weight and environmental conditions. Generally, significant aerobic biodegradation is observed for PGEs, with half-lives in the range of 5 to 25 days. researchgate.net Studies on a range of propylene glycol substances have shown that those with fewer oxypropylene units tend to biodegrade more readily. cdc.gov However, this trend can be reversed for larger polymers. cdc.gov
For tripropylene glycol, one study using the OECD 301E screening test indicated that it is inherently biodegradable. europa.eucarlroth.com Another study reported that tripropylene glycol is not readily biodegradable, showing only 1-2% biodegradation over 28 days under specific test conditions. This suggests that while the compound can be broken down by microorganisms, the rate may be slow under certain environmental conditions. It is important to note that a strong inhibitory effect on activated sludge was observed when the concentration of tripropylene glycol exceeded a certain threshold, which was attributed to the accumulation of metabolites. europa.eucarlroth.com
Interactive Data Table: Biodegradation of Related Propylene Glycol Ethers
| Compound | Test Type | Result | Biodegradation Rate/Half-life | Reference |
| Propylene Glycol Ethers (general) | Various | Significant aerobic biodegradation | Half-life: 5-25 days | researchgate.net |
| Tripropylene Glycol | OECD 301E | Inherently biodegradable | Not specified | europa.eucarlroth.com |
| Tripropylene Glycol | OECD 301C | Not readily biodegradable | 1-2% in 28 days | |
| Propylene Glycol | Ready Biodegradability Test | Readily biodegradable | Half-life: 13.6 days (in seawater) | cdc.gov |
| Dipropylene Glycol | Ready Biodegradability Test | Readily biodegradable | Not specified | cdc.gov |
Photodegradation Mechanisms and Environmental Exposure Pathways of this compound
When released into the atmosphere, this compound is expected to undergo photodegradation. The primary mechanism for this process is the reaction with photochemically produced hydroxyl radicals. researchgate.net For the general class of propylene glycol ethers, atmospheric half-lives are estimated to range from 5.5 to 34.4 hours. researchgate.net This indicates that the compound is not likely to persist for long periods in the atmosphere.
Environmental exposure to this compound can occur through various pathways. Due to its use in various industrial and consumer products, releases to the environment can happen during manufacturing, use, and disposal. Given its miscibility with water, contamination of surface water and groundwater is a potential exposure pathway. Ingestion of contaminated water or dermal contact are possible routes of exposure for organisms in these environments. Soil contamination can occur through spills or improper disposal, leading to exposure for soil-dwelling organisms. Due to the relatively low volatility of higher molecular weight glycol ethers, inhalation is considered a less significant route of environmental exposure compared to aquatic and terrestrial pathways.
Chemical Hydrolysis and Other Abiotic Degradation Processes in Environmental Matrices
The ether linkages in glycol ethers are generally stable to hydrolysis in water under neutral pH conditions and at ambient temperatures. europa.eu Therefore, chemical hydrolysis is not expected to be a significant degradation pathway for this compound in environmental matrices. The molecular structure, consisting of aliphatic carbon-carbon, carbon-hydrogen, and carbon-oxygen bonds, is not susceptible to hydrolysis under typical environmental pH and temperature conditions. Other abiotic degradation processes are considered to be of minor importance compared to biodegradation and photodegradation.
Methodologies for Environmental Monitoring and Detection of this compound
The detection and quantification of glycol ethers like this compound in environmental samples typically rely on chromatographic techniques. Gas chromatography (GC) is a major analytical method used for determining propylene glycol concentrations in various environmental media, including air and water. For water samples, direct aqueous injection into a GC system equipped with a flame ionization detector (GC-FID) is a common approach. carlroth.com Soil samples often require an extraction step with a suitable solvent before analysis. carlroth.com
For more complex matrices or when lower detection limits are required, gas chromatography coupled with mass spectrometry (GC-MS) provides higher selectivity and sensitivity. scbt.com High-performance liquid chromatography (HPLC) can also be employed, sometimes with derivatization to enhance detection. europa.eucarlroth.com The choice of method depends on the specific requirements of the analysis, including the sample matrix, the expected concentration of the analyte, and the desired level of accuracy and precision.
Interactive Data Table: Analytical Methods for Glycol Ethers
| Analytical Technique | Sample Matrix | Sample Preparation | Detector | Reference |
| Gas Chromatography (GC) | Air, Water | Adsorption/Extraction (Air), Direct Injection (Water) | Flame Ionization Detector (FID) | carlroth.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil | Extraction | Mass Spectrometer | scbt.com |
| High-Performance Liquid Chromatography (HPLC) | Water | Derivatization may be used | Fluorimetric or Mass Spectrometer | europa.eucarlroth.com |
| Direct Aqueous Injection GC | Water | Filtration or Centrifugation | Flame Ionization Detector (FID) | carlroth.com |
Ecotoxicological Assessment in Non-Human Organisms and Ecosystems (excluding human health impacts)
The ecotoxicity of propylene glycol ethers, as a class, is generally considered to be low. Acute aquatic toxicity studies conducted on various PGEs have shown high LC50 values, indicating low toxicity to fish, invertebrates, and algae. researchgate.net
For tripropylene glycol, the acute toxicity to fish (Oryzias latipes) was found to have an LC50 (96 hours) of greater than 1,000 mg/L. Similarly, for the water flea (Daphnia magna), the EC50 (48 hours) was greater than 1,000 mg/L, and for algae, the EC50 (72 hours) was also greater than 1,000 mg/L. A long-term reproduction study with Daphnia magna showed a No Observed Effect Concentration (NOEC) of greater than 1,000 mg/L. These data suggest that tripropylene glycol does not pose a significant acute or chronic risk to aquatic organisms at environmentally relevant concentrations.
Given the structural similarity, it is anticipated that this compound would exhibit a similarly low ecotoxicity profile. The high water solubility and low octanol-water partition coefficient of PGEs suggest a low potential for bioaccumulation in aquatic organisms. researchgate.net
Interactive Data Table: Ecotoxicity of Tripropylene Glycol
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Oryzias latipes (Fish) | Acute | 96-hour LC50 | > 1,000 | |
| Daphnia magna (Invertebrate) | Acute | 48-hour EC50 | > 1,000 | |
| Algae | Acute | 72-hour EC50 | > 1,000 | |
| Daphnia magna (Invertebrate) | Chronic | 21-day NOEC (reproduction) | > 1,000 |
Future Perspectives and Grand Challenges in 1 2 2 Hydroxyethoxy Ethoxy Propan 2 Ol Research
Advancement of Sustainable Production Technologies for 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol
A primary challenge in the chemical industry is the transition from petrochemical feedstocks to renewable resources. The sustainable production of this compound represents a significant area for future research, focusing on greener synthesis routes and bio-based raw materials.
Traditionally, propylene (B89431) glycol ethers are produced from the reaction of propylene oxide with alcohols, both of which are typically derived from fossil fuels. A major future direction is the adoption of bio-based feedstocks. For instance, crude glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising renewable source for producing propylene glycol. adm.comnih.gov Technologies for the catalytic hydrogenolysis of glycerol to propylene glycol are advancing, offering a more sustainable starting point for the synthesis of its ethers. nih.gov Research into catalysts that can efficiently and selectively convert bio-based propylene glycol to this compound is a critical next step.
Future research will likely focus on the development of novel, environmentally benign catalysts to replace traditional ones like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netrsc.org Ionic liquids and solid acid catalysts are being explored for the synthesis of other propylene glycol ethers, as they can lead to higher selectivity, easier separation, and reduced corrosion of equipment. researchgate.netrsc.org The goal is to develop a process with high atom economy, minimal waste, and reduced energy consumption, aligning with the core principles of green chemistry. royalsocietypublishing.org
Table 1: Comparison of Potential Production Routes for this compound
| Production Route | Feedstocks | Catalyst Type | Key Advantages | Grand Challenges |
| Conventional | Propylene Oxide, Diethylene Glycol | Homogeneous Base (e.g., KOH) | Established Technology | Reliance on fossil fuels, catalyst removal, potential for byproducts. |
| Bio-based | Bio-glycerol, Bio-ethylene Glycol | Heterogeneous (e.g., solid acids) | Renewable feedstock, reduced carbon footprint. adm.comairliquide.com | Catalyst development for high selectivity, process optimization, economic viability. |
| Catalytic | Propylene, Hydrogen Peroxide, Alcohols | Bifunctional Catalysts | One-pot synthesis potential, milder reaction conditions. rsc.org | Catalyst stability and reusability, managing reaction intermediates. |
Exploration of Novel and High-Value Applications for this compound in Emerging Technologies
Glycol ethers are valued for their unique properties, including high solvency for a wide range of substances, low volatility, and miscibility with both water and organic solvents. v-mr.bizglycol-ethers.eu These characteristics make them suitable for a variety of applications, from coatings and cleaners to cosmetics and electronics. nih.govglycol-ethers.eu A significant challenge for this compound is to move beyond these traditional uses and find high-value applications in emerging technological fields.
Future research could explore its potential as a specialized solvent or performance fluid in advanced manufacturing, such as in the formulation of functional inks for 3D printing or as a component in electrolytes for next-generation batteries. Its specific combination of ether linkages and hydroxyl groups may offer unique performance benefits. In the electronics industry, P-series glycol ethers are used in the manufacturing of laminates and semiconductors; tailoring the structure of this compound could lead to improved performance in these or other microfabrication processes. glycol-ethers.eu
Another promising area is in the life sciences and pharmaceutical sectors. The low toxicity profile of P-series glycol ethers makes them attractive for use in cosmetics and personal care products. v-mr.biz Investigating the specific properties of this compound could reveal its suitability as a novel excipient in drug delivery systems or as a stabilizing agent for biologics.
Deeper Understanding of Complex Reaction Systems and Multi-Component Interactions Involving this compound
The performance of this compound in any application is governed by its interactions within complex, multi-component systems. A grand challenge lies in developing a fundamental understanding of these interactions to predict and control its behavior.
The kinetics of ethoxylation and propoxylation reactions, which are central to the synthesis of this molecule, are known to be complex. acs.orgresearchgate.net The reaction rate is influenced by the type of starter molecule, catalyst, temperature, and pressure. eurochemengineering.com Future research must focus on developing detailed kinetic models for the synthesis of this compound to optimize reaction conditions, maximize yield, and control the distribution of isomers and oligomers.
In formulated products like paints or cleaning solutions, the compound will interact with polymers, surfactants, pigments, and other additives. Understanding the phase behavior of such mixtures is crucial for formulation stability and performance. lyondellbasell.comtandfonline.com Advanced analytical techniques and thermodynamic modeling will be essential to map out these interactions and predict how changes in composition or environmental conditions will affect the final product. For example, its role as a coalescing agent in water-based paints depends on its ability to temporarily plasticize latex particles, a process that involves intricate interactions at the polymer-water-solvent interface. lyondellbasell.com
Integration of this compound Research with Artificial Intelligence and Machine Learning for Accelerated Discovery
The traditional, trial-and-error approach to chemical research is time-consuming and resource-intensive. eurekalert.orgjoaiar.org The integration of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity to accelerate the discovery and optimization of new materials and processes related to this compound.
One of the most promising applications of AI is in catalyst design. catalysis-summit.com ML algorithms can analyze vast datasets from computational simulations and experiments to identify relationships between a catalyst's structure and its performance (e.g., activity and selectivity). eurekalert.orgjoaiar.org This data-driven approach can guide the design of novel catalysts for the sustainable synthesis of this compound, significantly reducing the number of experiments needed. catalysis-summit.com
Table 2: Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Potential Impact |
| Catalyst Design | Generative Models, Active Learning | Accelerated discovery of efficient and selective catalysts for sustainable synthesis. eurekalert.org |
| Property Prediction | Message Passing Neural Networks (MPNNs) | Rapid screening of the compound for novel applications by predicting its physical and chemical properties. research.google |
| Process Optimization | Reinforcement Learning | Optimization of reaction conditions (temperature, pressure, flow rates) in real-time for improved yield and efficiency. |
| Formulation Design | High-Throughput Virtual Screening | Identification of optimal formulations for products like coatings or cleaners by predicting multi-component interactions. |
Contributions of this compound Research to Circular Economy and Green Engineering Initiatives
The principles of the circular economy—minimizing waste and maximizing resource use—and green engineering are becoming central to the chemical industry. maratek.commdpi.com Research on this compound can contribute to these initiatives in several ways.
Developing sustainable, bio-based production routes directly aligns with the green engineering principle of using renewable rather than depleting feedstocks. yale.eduacs.org Beyond production, a major challenge is the end-of-life management of solvents. Future research should focus on designing processes where this compound can be efficiently recovered and reused. maratek.comveolianorthamerica.com This involves developing advanced separation technologies that are less energy-intensive than traditional distillation. acs.org
Another key aspect is designing for degradation. Ideally, any amount of the compound that is released into the environment should break down into benign substances. Research into the biodegradability of this compound and its potential metabolites is crucial for assessing its long-term environmental impact and ensuring it aligns with the principles of designing safer chemicals. msu.edu By integrating these life-cycle considerations into the early stages of research and development, the chemical community can ensure that the next generation of solvents contributes positively to a more sustainable and circular economy. mdpi.com
Q & A
Q. What are the standard laboratory synthesis methods for 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol?
The compound is synthesized via a multi-step process. In Step 1 (), 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol is dissolved in THF and reacted with NaH and tert-butyl prop-2-enoate. The reaction mixture is stirred, concentrated, and purified via silica gel column chromatography to yield a colorless oil. Step 2 involves reacting the intermediate with triethylamine and trichloroethyl chloride in dichloromethane, followed by purification. Methodological considerations include inert atmosphere maintenance, stoichiometric control of NaH (a strong base), and column chromatography parameters (e.g., solvent gradients).
Q. Which analytical techniques are critical for characterizing purity and structure?
Key techniques include:
- LCMS and HPLC : Used to confirm molecular weight (e.g., m/z 1069 [M+H]+) and retention time (1.00 min under SQD-FA05 conditions) ( ).
- NMR/IR spectroscopy : For structural elucidation of ether linkages and hydroxyl groups ().
- Refractive index and density measurements : Critical for verifying physical properties (e.g., density 1.017 g/mL at 25°C) ( ). A methodological workflow involves cross-validating purity via HPLC (>95%) and LCMS to resolve ambiguities from co-eluting impurities.
Q. What are the essential handling protocols for this compound in laboratory settings?
Safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) ().
- PPE : Chemical-resistant gloves (EN 374 certified), safety goggles, and lab coats to prevent skin/eye contact (H315, H319) ( ).
- Storage : Inert conditions, away from incompatible materials (e.g., strong oxidizers) ().
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization requires addressing:
- Catalyst activity : NaH must be freshly prepared to avoid moisture-induced deactivation ().
- Temperature control : Reactions conducted at 0°C () to suppress side reactions.
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of polar byproducts (). Contradictions in yield data may arise from variability in NaH quality or solvent dryness, necessitating Karl Fischer titration for THF moisture assessment.
Q. How to resolve discrepancies between HPLC and LCMS purity assessments?
Discrepancies often stem from:
- Ion suppression in LCMS : Adjust ionization parameters (e.g., ESI voltage) to enhance signal for low-abundance species.
- Column selectivity in HPLC : Use orthogonal columns (C18 vs. HILIC) to separate co-eluting peaks ( ). Advanced workflows integrate mass spectrometry imaging (MSI) to map spatial distribution of impurities.
Q. What methodologies assess its application in drug delivery systems?
- Biocompatibility testing : Cell viability assays (e.g., MTT) with HEK293 or HepG2 cells to evaluate cytotoxicity.
- Stability studies : Monitor degradation under physiological pH (7.4) via NMR tracking of ether bond hydrolysis ( ).
- Complexation efficiency : Isothermal titration calorimetry (ITC) quantifies binding affinity with model drugs ( ).
Q. How does reactivity vary under anhydrous vs. aqueous conditions?
- Anhydrous : Stable in THF or dichloromethane, enabling etherification reactions ().
- Aqueous : Hydroxyl groups participate in hydrogen bonding, altering solubility (e.g., log Pow ~1.2 predicts moderate hydrophilicity) ( ). Contradictions in stability data ( vs. 12) may reflect pH-dependent degradation, necessitating buffered condition testing.
Q. What advanced techniques evaluate its stability in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
